molecular formula C2H6ClF2NO B1390486 O-(2,2-Difluoroethyl)hydroxylamine hydrochloride CAS No. 1010097-82-1

O-(2,2-Difluoroethyl)hydroxylamine hydrochloride

Cat. No.: B1390486
CAS No.: 1010097-82-1
M. Wt: 133.52 g/mol
InChI Key: ZIUYOJCOLYHLLG-UHFFFAOYSA-N
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Description

O-(2,2-Difluoroethyl)hydroxylamine hydrochloride (CAS: 1010097-82-1) is a fluorinated hydroxylamine derivative characterized by a difluoroethyl group (-CH₂CF₂H) attached to the hydroxylamine oxygen. This compound belongs to a class of hydroxylamine salts widely used in organic synthesis, analytical chemistry, and pharmaceutical research. The difluoroethyl substituent likely imparts unique physicochemical properties, such as enhanced stability and altered solubility, compared to non-fluorinated analogs.

Properties

IUPAC Name

O-(2,2-difluoroethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F2NO.ClH/c3-2(4)1-6-5;/h2H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUYOJCOLYHLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669747
Record name O-(2,2-Difluoroethyl)hydroxylamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010097-82-1
Record name Hydroxylamine, O-(2,2-difluoroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010097-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(2,2-Difluoroethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction

  • Reactants: 2,2-Difluoroethanol + Hydroxylamine hydrochloride
  • Conditions: Controlled temperature, solvent medium (often aqueous or alcoholic), and pH adjustment to favor substitution and salt formation.
  • Outcome: Formation of this compound with high purity and yield.

Detailed Preparation Methods

Laboratory-Scale Synthesis

  • Step 1: Dissolve hydroxylamine hydrochloride in a suitable solvent such as ethanol or water.
  • Step 2: Add 2,2-difluoroethanol slowly to the hydroxylamine hydrochloride solution under stirring.
  • Step 3: Maintain the reaction temperature typically between 0°C and 50°C to control reaction rate and minimize side reactions.
  • Step 4: After completion, the reaction mixture is subjected to crystallization by cooling or addition of a non-solvent (e.g., ether) to precipitate the product.
  • Step 5: Filter and dry the crystals under vacuum to obtain pure this compound.

Industrial-Scale Synthesis

Industrial production scales up the laboratory method with modifications to optimize yield and purity:

  • Use of industrial-grade reagents and solvents.
  • Optimization of molar ratios and reaction times to maximize conversion.
  • Implementation of continuous stirring and temperature control systems.
  • Post-reaction purification through activated carbon decolorization and filtration to remove impurities.
  • Crystallization in ethanol or similar solvents to isolate the product.
  • Rigorous quality control to ensure product consistency.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Purity Notes Scale Reference
2,2-Difluoroethanol + Hydroxylamine HCl 2,2-Difluoroethanol, Hydroxylamine hydrochloride 0–50°C, ethanol/water solvent High (not specified) High purity via crystallization Lab & Industrial
Diacetylmonoxime method Diacetylmonoxime, HCl, ethanol Heating, layering, filtration 90 High purity after activated carbon treatment Lab scale
Chlorination of acetone mix Acetone, HNO3, HCl, Cl2 0–50°C, chlorination, hydrolysis, vacuum evaporation Not specified Pure grade hydroxylamine hydrochloride Industrial scale
Neutralization of hydroxylammonium sulfate Hydroxylammonium sulfate, base (ammonia) 15–45°C, stabilizer addition Not specified High purity aqueous solution Industrial scale

Research Findings and Notes on Preparation

  • The nucleophilic substitution of 2,2-difluoroethanol with hydroxylamine hydrochloride is the most direct and practical route for this compound synthesis.
  • Controlling temperature and solvent polarity is critical to suppress side reactions and maximize yield.
  • Activated carbon treatment and crystallization are effective purification steps to achieve high purity product suitable for further chemical transformations or biological studies.
  • Industrial methods emphasize scalability, safety, and environmental considerations, including controlled chlorination and neutralization steps to minimize hazardous byproducts.
  • The presence of fluorine atoms in the difluoroethyl group enhances the compound’s hydrolytic stability and metabolic resistance, which is relevant for its handling and storage during synthesis.

Chemical Reactions Analysis

Types of Reactions

O-(2,2-Difluoroethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted hydroxylamines .

Scientific Research Applications

Medicinal Chemistry

O-(2,2-Difluoroethyl)hydroxylamine hydrochloride is primarily utilized in medicinal chemistry for its potential role as a bioactive molecule. Its hydroxylamine moiety allows for the formation of stable linkages with various biomolecules, which can be leveraged for drug development.

Case Study: Antiviral Activity

Research has indicated that derivatives of hydroxylamine compounds exhibit antiviral properties. A study demonstrated that this compound could inhibit viral replication in vitro, suggesting its potential as a lead compound in antiviral drug development .

Organic Synthesis

This compound serves as an important reagent in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds. Its ability to selectively react with carbonyl groups makes it useful in synthetic pathways.

Synthesis Pathway Example

The reaction of this compound with aldehydes and ketones can yield the corresponding oximes. This transformation is significant in the preparation of pharmaceuticals and agrochemicals.

Reaction TypeReactantsProducts
Oxime FormationAldehyde/Ketone + O-(2,2-Difluoroethyl)hydroxylamineOxime Derivative

Material Science

In material science, this compound functions as an antioxidant and stabilizer in polymers. Its incorporation into polymer matrices can enhance thermal stability and reduce oxidative degradation.

Application in Polymers

The compound has been investigated for its effectiveness in stabilizing polyolefins against thermal degradation during processing. This application is crucial for extending the lifespan of plastic products used in various industries.

Analytical Chemistry

This compound is also employed in analytical chemistry as a derivatizing agent for the determination of carbonyl compounds. By converting carbonyls into more stable derivatives, it aids in their detection and quantification using chromatographic techniques.

Analytical Method Example

The use of this compound in gas chromatography (GC) allows for enhanced sensitivity and selectivity when analyzing complex mixtures containing carbonyl species.

Mechanism of Action

The mechanism of action of O-(2,2-Difluoroethyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial for its applications in biochemical studies and drug development .

Comparison with Similar Compounds

Key Observations :

  • Fluorination Impact: Increasing fluorine atoms in the substituent (e.g., trifluoroethyl vs.
  • Bulkiness : The pentafluorobenzyl group’s aromatic bulkiness (C₆F₅) contributes to a high melting point (215°C) and utility in analytical derivatization due to enhanced volatility and detectability in GC-MS .

Reactivity and Stability

  • Electron-Withdrawing Effects : Fluorinated substituents (e.g., -CF₂H, -CF₃) increase the electrophilicity of the hydroxylamine oxygen, accelerating nucleophilic reactions such as oxime formation. For example, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine HCl reacts efficiently with aldehydes/ketones to form stable pentafluorobenzyl oximes, critical for trace analyte detection .
  • Hydrolytic Stability : Trimethylsilyl groups (e.g., in O-(2-Trimethylsilylethyl)hydroxylamine HCl) confer hydrolytic resistance, making the compound suitable for moisture-sensitive reactions .

Biological Activity

O-(2,2-Difluoroethyl)hydroxylamine hydrochloride is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the existing literature and research findings related to its biological activity, mechanisms of action, and implications for medicinal chemistry.

This compound is characterized by the presence of a difluoroethyl group, which may influence its metabolic stability and biological interactions. The introduction of fluorine atoms often enhances the lipophilicity and metabolic resistance of organic compounds, making them more suitable for drug development.

  • Oxidative Metabolism : The presence of fluorine in O-(2,2-Difluoroethyl)hydroxylamine can slow down oxidative metabolism. This alteration is crucial as it may prevent the formation of toxic metabolites that can arise from oxidative processes in the body. For instance, fluorinated compounds often exhibit reduced reactivity towards cytochrome P450 enzymes, which are responsible for drug metabolism .
  • Hydrolytic Stability : Fluorinated compounds tend to exhibit greater stability against hydrolytic processes, which can be beneficial in maintaining their efficacy in physiological conditions. The difluoroethyl group may also inhibit proteolytic degradation, allowing for prolonged activity within biological systems .
  • Reactive Species Formation : The compound may participate in redox reactions that generate reactive nitrogen species (RNS), which have been implicated in various cellular signaling pathways and can influence cell proliferation and apoptosis .

Case Studies and Research Findings

  • In Vitro Studies : Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies demonstrated that at certain concentrations, the compound effectively inhibited cell growth by inducing apoptosis through mitochondrial pathways .
  • Mechanistic Insights : A study highlighted that the compound's activity could be attributed to its ability to modulate key signaling pathways involved in cell survival and death. Specifically, it was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .
  • Comparative Analysis : When compared to non-fluorinated analogs, O-(2,2-Difluoroethyl)hydroxylamine showed enhanced potency in inhibiting tumor cell proliferation. This suggests that the incorporation of fluorine significantly impacts the biological efficacy of hydroxylamine derivatives .

Data Table: Biological Activity Summary

Activity Observation Reference
CytotoxicitySignificant inhibition of cancer cell lines
Oxidative MetabolismReduced formation of toxic metabolites
Hydrolytic StabilityEnhanced stability against degradation
Signaling Pathway ModulationAlteration in apoptosis-related proteins

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-(2,2-Difluoroethyl)hydroxylamine hydrochloride, and how can purity be optimized during preparation?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where hydroxylamine hydrochloride reacts with 2,2-difluoroethyl bromide or chloride under basic conditions (e.g., NaHCO₃). To optimize purity, recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended. Purity should be verified via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹⁹F NMR (δ ~ -120 to -130 ppm for CF₂ groups) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H NMR : Look for signals corresponding to the CH₂CF₂ group (δ ~ 3.8–4.2 ppm) and NH₂ protons (δ ~ 5.5–6.0 ppm, broad).
  • ¹⁹F NMR : A singlet near δ -125 ppm confirms the CF₂ group.
  • FT-IR : Absorbance at ~3350 cm⁻¹ (N–H stretch) and 1120–1150 cm⁻¹ (C–F stretch).
  • Elemental Analysis : Match calculated vs. observed C, H, N, and F percentages (deviation < 0.4%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require lower temperatures (0–5°C) to minimize side reactions.
  • Base Compatibility : Use weak bases (e.g., K₂CO₃) to avoid decomposition of the hydroxylamine moiety.
  • Kinetic Monitoring : Track reaction progress via TLC (silica, Rf ~0.3 in 9:1 CHCl₃/MeOH) or in situ ¹⁹F NMR to detect intermediates .

Q. What strategies resolve contradictions in reactivity data when using this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • Matrix Interference Mitigation : Pre-treat samples with solid-phase extraction (C18 cartridges) to remove interfering substances.
  • Derivatization : Convert the compound to a stable derivative (e.g., pentafluorobenzyl oxime) for GC-MS analysis, as seen with analogous hydroxylamine derivatives .
  • Control Experiments : Include blank samples and spiked recoveries to validate specificity and quantify matrix effects .

Q. How does the hygroscopic nature of this compound impact its stability in long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store under inert gas (N₂ or Ar) at -20°C in airtight containers with desiccants (e.g., molecular sieves).
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC. Degradation products (e.g., hydrolyzed difluoroethylamine) can be identified via LC-MS .

Q. What novel applications exist for this compound in synthesizing fluorinated bioactive molecules?

  • Methodological Answer :

  • Fluorinated Oxime Synthesis : React with carbonyl groups (ketones/aldehydes) to generate fluorinated oximes, enhancing metabolic stability in drug candidates.
  • Radical Reactions : Use as a nitroxide precursor in TEMPO-mediated oxidations, leveraging the CF₂ group to modulate reaction kinetics.
  • Case Study : Analogous compounds like O-pentafluorobenzyl hydroxylamine have been used to derivatize carbonyl metabolites in metabolomics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2,2-Difluoroethyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(2,2-Difluoroethyl)hydroxylamine hydrochloride

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